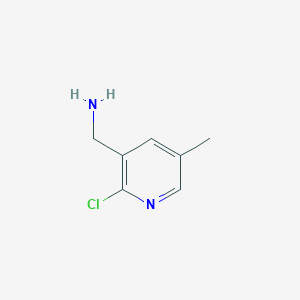

(2-Chloro-5-methylpyridin-3-YL)methanamine

CAS No.: 886371-07-9

Cat. No.: VC3073113

Molecular Formula: C7H9ClN2

Molecular Weight: 156.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886371-07-9 |

|---|---|

| Molecular Formula | C7H9ClN2 |

| Molecular Weight | 156.61 g/mol |

| IUPAC Name | (2-chloro-5-methylpyridin-3-yl)methanamine |

| Standard InChI | InChI=1S/C7H9ClN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,3,9H2,1H3 |

| Standard InChI Key | VACLUHFTRMKJCY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N=C1)Cl)CN |

| Canonical SMILES | CC1=CC(=C(N=C1)Cl)CN |

Introduction

Chemical Properties and Structure

Basic Information

(2-Chloro-5-methylpyridin-3-yl)methanamine is a pyridine derivative with chlorine and methyl substituents at positions 2 and 5, respectively, and a methanamine group at position 3. This arrangement of functional groups contributes to its unique chemical properties and potential applications in various fields . The compound is identified by the CAS registry number 886371-07-9, which serves as a unique identifier in chemical databases and literature . Its molecular formula is C7H9ClN2, indicating its composition of carbon, hydrogen, chlorine, and nitrogen atoms in specific proportions .

Structural Characteristics

The core structure of (2-Chloro-5-methylpyridin-3-yl)methanamine consists of a pyridine ring with three substituents. The presence of the chlorine atom at position 2 introduces electron-withdrawing effects that influence the electronic distribution across the ring system. The methyl group at position 5 contributes electron-donating properties, creating an interesting electronic balance within the molecule. The methanamine group (-CH2NH2) at position 3 provides a nucleophilic center that is important for the compound's reactivity and potential biological interactions. The SMILES notation for this compound is CC1=CN=C(Cl)C(CN)=C1, which provides a linear representation of its structure that can be interpreted by chemical software tools .

Physical Properties

The physical properties of (2-Chloro-5-methylpyridin-3-yl)methanamine are critical for understanding its behavior in various environments and applications. The compound typically appears as a solid at room temperature with specific handling requirements. Its molecular weight is approximately 156.61 g/mol, making it a relatively small molecule that can potentially cross biological membranes. The compound is available commercially at different purity levels, with most suppliers offering it at a purity of 95% or higher .

Table 1: Key Physical and Chemical Properties of (2-Chloro-5-methylpyridin-3-yl)methanamine

Synthesis and Preparation

Common Synthetic Routes

Biological Activity and Applications

Research Applications

The compound has found applications in various research fields, particularly in medicinal chemistry and drug discovery. As a building block, it can be incorporated into more complex molecules to explore structure-activity relationships in potential drug candidates. Researchers may use this compound to develop libraries of related structures for high-throughput screening against disease targets. Its well-defined structure with specific functional groups makes it valuable for understanding how structural modifications affect biological activity. The compound may also serve as an intermediate in the synthesis of more complex molecules with potential therapeutic applications, contributing to the development of novel drugs for various conditions.

Pharmaceutical Relevance

In pharmaceutical research, (2-Chloro-5-methylpyridin-3-yl)methanamine may serve as a valuable scaffold for developing drugs with improved efficacy or reduced side effects. The pyridine core is present in many pharmaceutically active compounds, and the specific substitution pattern in this molecule may confer advantageous properties for drug development. The compound's potential applications extend to various therapeutic areas, although specific applications would depend on further research and development. The availability of both the free base and hydrochloride salt forms provides flexibility in formulation development, as different forms may be preferred depending on the intended route of administration, stability requirements, and other pharmaceutical considerations .

Related Compounds and Derivatives

Structural Analogs

Several compounds share structural similarities with (2-Chloro-5-methylpyridin-3-yl)methanamine, differing in the position of substituents or the nature of the functional groups. These structural analogs may exhibit different chemical and biological properties based on these subtle structural differences. For instance, (2-Chloro-3-methylpyridin-4-yl)methanamine represents an isomer where the methyl group and methanamine substituents are at different positions on the pyridine ring, potentially leading to different biological interactions and applications. Understanding the structure-activity relationships among these related compounds is valuable for rational drug design and optimization of properties for specific applications.

Salt Forms

The hydrochloride salt of (2-Chloro-5-methylpyridin-3-yl)methanamine is a common derivative with distinct properties from the free base form. This salt form, with the CAS number 1432754-65-8, has a molecular formula of C7H10Cl2N2 and a molecular weight of approximately 193.07 g/mol . The salt formation occurs through protonation of the amine group, resulting in a positively charged ammonium group balanced by a chloride counterion. The hydrochloride salt typically offers advantages in terms of stability, solubility in aqueous media, and ease of handling compared to the free base form . In pharmaceutical applications, the selection between free base and salt forms would depend on factors such as solubility requirements, stability considerations, and formulation constraints.

Table 2: Comparison of (2-Chloro-5-methylpyridin-3-yl)methanamine and Its Hydrochloride Salt

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume